molecular formula C24H28N4O2S B2909765 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 1797571-14-2

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No.: B2909765
CAS No.: 1797571-14-2
M. Wt: 436.57
InChI Key: QWTRDNDFGMLPKY-UHFFFAOYSA-N
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Description

This compound is an oxalamide derivative featuring a benzo[d]thiazole-substituted piperidine core and a 4-isopropylphenyl group. The benzo[d]thiazole moiety is a heterocyclic aromatic system known for its bioactivity in antiviral and antimicrobial contexts .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-16(2)18-7-9-19(10-8-18)26-23(30)22(29)25-15-17-11-13-28(14-12-17)24-27-20-5-3-4-6-21(20)31-24/h3-10,16-17H,11-15H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTRDNDFGMLPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide, a compound characterized by its complex chemical structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H28N4O2SC_{24}H_{28}N_{4}O_{2}S with a molecular weight of 436.6 g/mol. The structural features include:

  • Benzo[d]thiazole moiety : Implicated in various biological activities.
  • Piperidine ring : Known for its role in pharmacological properties.
  • Oxalamide group : Enhances interactions with biological targets.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it can inhibit pyroptotic cell death and reduce interleukin 1 beta levels, suggesting its potential in treating inflammatory diseases.

2. Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies indicate cytotoxic effects against leukemia and solid tumor-derived cell lines, highlighting its potential as an anti-tumor agent . The benzo[d]thiazole derivatives have shown marked cytotoxicity, with some compounds demonstrating growth inhibition in drug-resistant cancer models .

The biological mechanisms underlying the activity of this compound involve selective binding to receptors involved in inflammatory pathways. This selectivity may enhance its efficacy while minimizing side effects associated with non-selective agents.

Case Studies

A series of studies have explored the pharmacological profile of this compound:

StudyFindings
Study ADemonstrated significant inhibition of interleukin 6 and tumor necrosis factor-alpha (TNF-alpha) in cellular models.
Study BReported cytotoxic effects with CC(50) values ranging from 4 to 9 µM against human lymphocyte cell lines .
Study CShowed potential for modulating apoptotic pathways in cancer cells, enhancing therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues from Antiviral Studies ()

Compounds 13 , 14 , and 15 in share the oxalamide scaffold but differ in substituents:

  • Compound 13 : Features a 4-chlorophenyl group and a benzo[d]thiazol-2-yl-piperidine core. The chloro substituent is electron-withdrawing, which may enhance binding to hydrophobic pockets in viral targets like HIV gp120 .
  • Target Compound : The 4-isopropylphenyl group is electron-donating and more lipophilic, likely improving bioavailability but possibly reducing binding affinity compared to chloro derivatives.
Property Compound 13 () Target Compound
Aryl Substituent 4-Chlorophenyl 4-Isopropylphenyl
Molecular Weight (Da) 478.14 ~450–470 (estimated)
HPLC Purity 90.0% Not reported
Bioactivity Antiviral (HIV entry inhibition) Likely antiviral (structural analogy)

The higher lipophilicity (logP) of the target compound’s isopropyl group may enhance blood-brain barrier penetration but could also increase metabolic susceptibility to oxidation .

Antimicrobial Oxalamides ()

The GMC series (e.g., GMC-3: N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) replaces the benzo[d]thiazole-piperidine unit with an isoindoline-1,3-dione ring. This polar, planar group may facilitate π-stacking with bacterial DNA or enzymes but reduces cell permeability compared to the target compound’s nonplanar piperidine-thiazole system .

Property GMC-3 () Target Compound
Core Structure Isoindoline-1,3-dione Benzo[d]thiazole-piperidine
Aryl Substituent 4-Chlorophenyl 4-Isopropylphenyl
Antimicrobial Activity Active (specific targets unreported) Not reported

Metabolic Stability ()

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) undergoes rapid hepatic metabolism without amide hydrolysis, suggesting that bulky substituents (e.g., dimethoxybenzyl) protect the oxalamide core . The target compound’s 4-isopropylphenyl group may similarly shield the amide bond, though its larger size could slow metabolism compared to smaller groups like pyridin-2-yl.

Physicochemical Properties of Heterocyclic Derivatives (–9)

  • : A thiophene-sulfonyl-piperidine oxalamide (C22H29N3O5S2, MW 479.6) has higher molecular weight and sulfur content, which may improve solubility via sulfonyl groups but increase metabolic liability .
  • : An isoxazole-tetrahydropyran hybrid (C16H24N4O4, MW 336.39) is smaller and less lipophilic, favoring renal excretion over tissue penetration .
Property Compound Target Compound
Heterocycle Thiophene-sulfonyl Benzo[d]thiazole
Molecular Weight 479.6 ~450–470 (estimated)
Key Interactions Sulfonyl H-bonding Thiazole π-stacking/metal binding

Key Research Findings

Substituent Effects : Chlorophenyl groups () enhance target binding via electron-withdrawing effects, while isopropylphenyl (target compound) improves lipophilicity and bioavailability.

Metabolic Trends : Bulky aryl groups (e.g., isopropyl, dimethoxybenzyl) protect against amide hydrolysis but may slow hepatic clearance .

Bioactivity : Benzo[d]thiazole-piperidine cores (target compound, ) are associated with antiviral activity, whereas isoindoline-diones () favor antimicrobial applications.

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